molecular formula C16H18S2 B13780552 Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl CAS No. 65104-33-8

Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl

Cat. No.: B13780552
CAS No.: 65104-33-8
M. Wt: 274.4 g/mol
InChI Key: OZWDRTMANSFLHH-UHFFFAOYSA-N
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Description

2,6-Xylyl 3,4-xylyl disulfide is an organic compound with the molecular formula C₁₆H₁₈S₂. It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-xylyl 3,4-xylyl disulfide typically involves the reaction of 2,6-dimethylphenyl thiol with 3,4-dimethylphenyl thiol under oxidative conditions. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature .

Industrial Production Methods

In an industrial setting, the production of 2,6-xylyl 3,4-xylyl disulfide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Xylyl 3,4-xylyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Xylyl 3,4-xylyl disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,6-xylyl 3,4-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These pathways include the regulation of oxidative stress and the modulation of enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Xylyl 3,4-xylyl disulfide is unique due to the presence of xylyl groups, which impart distinct chemical properties and reactivity.

Properties

CAS No.

65104-33-8

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-9-15(10-14(11)4)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3

InChI Key

OZWDRTMANSFLHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)SSC2=CC(=C(C=C2)C)C

Origin of Product

United States

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